

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(5-Oxazolyl)benzoate

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Compound of Interest

Compound Name: **Ethyl 4-(5-Oxazolyl)benzoate**

Cat. No.: **B058777**

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of **Ethyl 4-(5-Oxazolyl)benzoate**, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on established principles and analysis of its constituent functional groups. Detailed experimental protocols are also provided to enable researchers to acquire high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of **Ethyl 4-(5-Oxazolyl)benzoate**.

Introduction to Ethyl 4-(5-Oxazolyl)benzoate

Ethyl 4-(5-Oxazolyl)benzoate ($C_{12}H_{11}NO_3$, Molecular Weight: 217.22 g/mol) is a bifunctional organic molecule that incorporates both an ethyl benzoate moiety and an oxazole ring.^{[1][2]} The presence of the aromatic ester and the five-membered heterocyclic ring imparts specific chemical and physical properties that are of interest in various fields of chemical research. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions and biological systems.

The structure of **Ethyl 4-(5-Oxazolyl)benzoate** is presented below:

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This guide will now delve into the individual spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **Ethyl 4-(5-Oxazolyl)benzoate**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum of **Ethyl 4-(5-Oxazolyl)benzoate** is predicted to show distinct signals for the protons of the ethyl group, the benzene ring, and the oxazole ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.0	Doublet	2H	Aromatic protons ortho to the ester
~7.8 - 7.6	Doublet	2H	Aromatic protons meta to the ester
~7.5	Singlet	1H	Oxazole proton (C4-H)
~7.2	Singlet	1H	Oxazole proton (C2-H)
4.41	Quartet	2H	-OCH ₂ CH ₃
1.42	Triplet	3H	-OCH ₂ CH ₃

Interpretation:

- The aromatic protons on the benzene ring are expected to appear as two doublets due to para-substitution, with the protons ortho to the electron-withdrawing ester group shifted further downfield.
- The oxazole protons are predicted to appear as singlets. The exact chemical shifts can vary depending on the solvent and substitution, but they typically resonate in the aromatic region. [3]
- The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.[4][5]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~155	C2 of Oxazole
~150	C5 of Oxazole
~135	Quaternary Carbon of Benzene (C-COOEt)
~131	CH of Benzene (ortho to ester)
~128	Quaternary Carbon of Benzene (C-Oxazole)
~125	CH of Benzene (meta to ester)
~122	C4 of Oxazole
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Interpretation:

- The carbonyl carbon of the ester is expected at the most downfield position.[6][7]
- The oxazole ring carbons (C2, C4, and C5) have characteristic chemical shifts that are influenced by the nitrogen and oxygen heteroatoms.[8]
- The aromatic carbons will show four distinct signals for the para-substituted benzene ring.
- The ethyl group carbons will appear in the upfield region of the spectrum.[1][7]

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 1: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of **Ethyl 4-(5-Oxazolyl)benzoate** will be dominated by the characteristic vibrations of the ester and the aromatic/heterocyclic rings.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic and Heterocyclic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch (ethyl group)
~1720	Strong	C=O stretch (ester)
~1610, 1500	Medium-Strong	C=C and C=N stretch (aromatic and oxazole rings)
~1270	Strong	C-O stretch (ester, aryl-O)
~1100	Strong	C-O stretch (ester, O-alkyl)

Interpretation:

- The most prominent peak will be the strong C=O stretch of the ester group.[9][10]
- The presence of both aromatic and aliphatic C-H stretches will be evident.
- The C=C and C=N stretching vibrations of the benzene and oxazole rings will appear in the 1610-1500 cm⁻¹ region.[11]
- The strong C-O stretching vibrations of the ester linkage are also key diagnostic peaks.[9]

Experimental Protocol for IR Spectroscopy

The following diagram illustrates the steps for obtaining an IR spectrum.

Figure 2: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **Ethyl 4-(5-Oxazolyl)benzoate** is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/z	Ion
217	$[M]^+$ (Molecular Ion)
189	$[M - C_2H_4]^+$ (McLafferty rearrangement)
172	$[M - OCH_2CH_3]^+$
144	$[M - COOCH_2CH_3]^+$
105	$[C_6H_4CO]^+$
77	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak at m/z 217 should be observable and will confirm the molecular weight of the compound.
- A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical ($-OCH_2CH_3$) to give a peak at m/z 172.[\[12\]](#)

- Another possibility is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen and elimination of ethylene (C_2H_4), leading to a fragment at m/z 189.
- The loss of the entire ethyl ester group (-COOCH₂CH₃) would result in a fragment at m/z 144.
- Further fragmentation of the benzoate portion can lead to characteristic ions at m/z 105 and 77.[5][13]
- The fragmentation of the oxazole ring can also contribute to the spectrum, though the fragmentation of the ester is often more dominant.[14]

Experimental Protocol for Mass Spectrometry

The general steps for acquiring a mass spectrum are outlined below.

Figure 3: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of **Ethyl 4-(5-Oxazolyl)benzoate** through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. This guide has presented the predicted spectroscopic data based on the analysis of its constituent functional groups, offering a valuable reference for researchers. The provided experimental protocols outline the necessary steps to acquire high-quality data for this compound. The synergistic use of these analytical techniques is essential for the unambiguous identification and characterization of **Ethyl 4-(5-Oxazolyl)benzoate** in various scientific endeavors.

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